6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
6-ethyl-2,3-dimethoxyindolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-4-21-14-8-6-5-7-11(14)17-18(21)20-13-10-16(23-3)15(22-2)9-12(13)19-17/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYFIFVFXZCNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . Additionally, modern methods include the use of copper-doped CdS nanoparticles under microwave irradiation or cerium (IV) oxide nanoparticles in aqueous medium to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline exhibits cytotoxic effects against various human cancer cell lines. Its ability to intercalate into DNA contributes to its potential as an anticancer agent. A study highlighted its effectiveness against specific cancer types by demonstrating significant growth inhibition in vitro at concentrations ranging from 1 to 10 µM .
Antiviral Properties
This compound has shown promising antiviral activity against several viruses. Notably, derivatives like 2,3-dimethyl(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline have been tested against herpes simplex virus (HSV), cytomegalovirus (CMV), and varicella-zoster virus (VZV). The compound inhibited viral replication effectively at low concentrations (1e5 mM) depending on the virus and cell type used .
Biochemical Applications
In biochemical studies, 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline has been utilized to understand DNA interactions due to its stabilizing properties on DNA duplexes. Such studies are crucial for elucidating the mechanisms behind DNA damage and repair processes .
Industrial Applications
The stability and electrochemical properties of this compound make it suitable for applications in developing redox flow batteries. Its low reduction potential is advantageous for energy storage technologies .
Case Studies
Mechanism of Action
The primary mechanism of action of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s ability to stabilize DNA duplexes and interact with proteins further contributes to its biological activities .
Comparison with Similar Compounds
Substituent Effects on Electronic Behavior
- 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline: Exhibits the highest HOMO energy level (-3.1 eV) and lowest band gap among derivatives due to the electron-donating 4-methoxyphenyl group . In contrast, 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline combines ethyl (alkyl) and methoxy (alkoxy) substituents, both electron-donating, which may further lower the band gap compared to halogen-substituted analogs (e.g., IQBr, λmax = 390 nm) .
- B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)): Features a dimethylaminoethyl side chain, introducing polar and basic character. The ethyl group in the target compound may reduce polarity but enhance lipophilicity, affecting solubility and cellular uptake .
Photophysical Properties
| Compound | Substituents | λmax (nm) | Band Gap (eV) |
|---|---|---|---|
| IQCH3 | 6-Methyl | 405 | - |
| IQCH3Cl2 | 6-Methyl, 2,3-dichloro | 409 | - |
| 6-Ethyl-2,3-dimethoxy | 6-Ethyl, 2,3-methoxy | N/A | Inferred lower |
The methoxy groups in the target compound are stronger electron donors than methyl, likely red-shifting absorption compared to IQCH3 (405 nm) .
DNA Intercalation and Thermal Stability
- NCA0424 and B-220: These derivatives exhibit strong DNA binding, with thermal stability influenced by substituents.
- IDQ-5, IDQ-10 : Derivatives with varied substituents show IC50 values <10 µM against HL-60 leukemia cells. The ethyl and methoxy groups in the target compound may balance cytotoxicity and solubility, though direct data is lacking .
Antiviral and MDR Modulation
- B-220: Active against HIV-1, CMV, and VZV due to its dimethylaminoethyl side chain. The target compound’s ethyl group may reduce antiviral specificity but enhance MDR modulation, a trait observed in other 6H-indoloquinoxalines with alkyl/alkoxy substituents .
Physicochemical Properties
- Methoxy groups improve aqueous solubility relative to non-polar analogs .
- Thermal Stability: Triarylamine derivatives with indoloquinoxaline cores exhibit high glass transition temperatures (>150°C). The target compound’s alkyl/alkoxy substituents may reduce thermal stability compared to aromatic substituents .
Biological Activity
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound exhibits significant pharmacological potential primarily through its interactions with DNA and various cellular pathways.
The primary mechanism of action for 6-ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts normal DNA functions such as replication and transcription, leading to cytotoxic effects on cancer cells. The compound's planar structure allows it to fit snugly between DNA base pairs, which stabilizes the intercalated complex and enhances its therapeutic efficacy against malignancies .
Anticancer Properties
Research indicates that derivatives of 6H-indolo[2,3-b]quinoxaline exhibit anticancer activities across various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds like B220 (a derivative) showed significant growth inhibition in leukemia cell lines (K-562), highlighting the potential of these compounds in cancer therapy .
- IC50 values for certain derivatives have been reported as low as 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), indicating potent antiproliferative effects compared to standard treatments like doxorubicin .
Antiviral Activity
In addition to anticancer properties, 6-ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline has shown antiviral activity. Studies suggest that certain quinoxaline derivatives can inhibit viral replication effectively, making them candidates for further development as antiviral agents .
Other Pharmacological Effects
The compound exhibits various other pharmacological activities:
- Antibacterial and anti-inflammatory effects have been observed in some derivatives, suggesting a broad therapeutic profile beyond oncology .
- The ability to modulate multidrug resistance (MDR) mechanisms in cancer cells has also been noted, which is crucial for enhancing the effectiveness of existing chemotherapeutics .
Case Studies and Research Findings
Several studies have explored the biological activity of 6-ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline and its derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cyclization of 1-arylmethyl-2,3-dihydroxyindoles with ortho-phenylenediamine derivatives under acidic conditions. For example, refluxing in anhydrous ethanol with glacial acetic acid (0.5–1.0 mL) for 4 hours yields the core indoloquinoxaline structure . Transition-metal-catalyzed cross-coupling (e.g., CuAAC for triazole derivatives) and С–Н functionalization are also employed for functional group introduction . Key parameters include temperature control (reflux at ~80°C), stoichiometric ratios (1:1 for indole and diamine precursors), and purification via recrystallization from ethanol or acetone .
Q. How is the molecular structure of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Protons on the ethyl group (e.g., CH₂ at δ 4.56 ppm as a quartet, CH₃ at δ 1.52 ppm as a triplet) and methoxy substituents (δ ~3.8–4.0 ppm) are diagnostic. Aromatic protons appear as multiplets between δ 7.35–8.49 ppm .
- IR Spectroscopy : Bands at ~2962 cm⁻¹ (C–H stretch in ethyl), ~1611 cm⁻¹ (C=N/C=C in quinoxaline), and ~1378 cm⁻¹ (C–O in methoxy) confirm functional groups .
- Elemental Analysis : Confirms empirical formula (e.g., C₁₆H₁₃N₃ for core structures) with <0.3% deviation .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data when synthesizing novel indoloquinoxaline derivatives?
- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping aromatic signals) can be addressed via:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons to specific carbons .
- X-ray Crystallography : Provides unambiguous bond angles (e.g., O2–N3–C5 = 117.6°) and confirms regiochemistry of substituents .
- Computational Modeling : DFT calculations predict chemical shifts and verify electronic effects of substituents (e.g., methoxy groups) .
Q. How can computational methods like molecular docking be integrated with experimental data to study anticancer mechanisms of indoloquinoxaline derivatives?
- Methodological Answer :
- Docking Studies : Use software (AutoDock Vina) to model interactions with target proteins (e.g., topoisomerase II). Triazole-containing derivatives show hydrogen bonding with active-site residues (e.g., Lys352) .
- In Vitro Validation : Correlate docking scores with cytotoxicity assays (e.g., IC₅₀ values against MCF-7 cells). Compounds with electron-withdrawing groups (e.g., nitro) exhibit enhanced activity due to improved DNA intercalation .
Q. What experimental design considerations are critical for catalytic hydrogenation of nitro-substituted indoloquinoxalines?
- Methodological Answer :
- Catalyst Selection : Pd/C (10% w/w) under hydrogen pressure (2.7 atm) in N,N-dimethylacetamide reduces nitro to amino groups efficiently .
- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks nitro group reduction (Rf shift from 0.7 to 0.3).
- Post-Processing : Acidification (HCl to pH 5) isolates the amine hydrochloride salt, avoiding side reactions .
Methodological Tables
| Common Analytical Challenges | Solutions |
|---|---|
| Overlapping NMR signals in aromatic regions | 2D NMR |
| Low solubility in polar solvents | Sonication in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
